3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

X-ray crystallography Conformational analysis Solid-state structure

Researchers seeking structurally characterized isoxazole-4-carboxylic acid building blocks face batch-to-batch conformational variability that undermines amide coupling reproducibility. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 93041-45-3) eliminates this uncertainty with single-crystal X-ray diffraction-validated geometry. • Benzene-isoxazole dihedral angle: 42.52°, ensuring consistent steric environment for derivatization • Coplanar COOH group (5.3° dihedral) enables predictable H-bonding and amide coupling • Validated scaffold for non-opioid analgesics & non-ulcerogenic anti-inflammatory candidates • 97% purity; ambient shipping; global stock availability

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 93041-45-3
Cat. No. B1362332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
CAS93041-45-3
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
InChIKeyIKDPECCMAKOJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Specifications & Structure


3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 93041-45-3) is an isoxazole-4-carboxylic acid derivative characterized by a 4-methoxyphenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring, with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Single-crystal X-ray diffraction analysis reveals that the benzene and isoxazole rings are oriented at a dihedral angle of 42.52(8)°, while the carboxylic acid group is nearly coplanar with the isoxazole ring at a dihedral angle of 5.3(2)° [1]. This compound serves as a versatile building block in medicinal chemistry, functioning as a carboxylic acid intermediate for amide and ester derivatization, and is structurally related to the active metabolite of the immunomodulatory drug leflunomide [2].

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Generic Substitution Failure


Generic substitution among isoxazole-4-carboxylic acid analogs is not feasible due to the pronounced influence of the 3-position aryl substitution pattern on both solid-state molecular conformation and resultant derivatization chemistry. The target compound exhibits a specific dihedral angle of 42.52° between the benzene and isoxazole rings [1], which directly affects crystal packing, solubility, and the steric environment governing downstream amide coupling efficiency [2]. Structurally similar analogs such as 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4), which lacks the 4-methoxy group, or 3-(4-methoxyphenyl)-5-methylisoxazole (lacking the 4-carboxylic acid), cannot replicate the hydrogen-bonding network enabled by the coplanar carboxylic acid group (5.3° dihedral angle) nor the electronic effects conferred by the para-methoxy substituent [3].

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Differentiation Evidence


Conformational Comparison: Dihedral Angle vs. Coplanar Analogs

Single-crystal X-ray diffraction of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveals a benzene-isoxazole ring dihedral angle of 42.52(8)°, whereas the unsubstituted phenyl analog 5-methyl-3-phenylisoxazole-4-carboxylic acid adopts a nearly coplanar conformation. This quantitative conformational distinction dictates crystal packing, solubility, and the steric accessibility of the 4-carboxylic acid moiety for derivatization. Additionally, the carboxylic acid group is nearly coplanar with the isoxazole ring at a dihedral angle of 5.3(2)°, enabling a defined hydrogen-bonding network via inversion dimers with R₂²(8) loops [1].

X-ray crystallography Conformational analysis Solid-state structure

Hazardous Reagent-Free Synthesis Advantage

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can be synthesized via Fe(II)-catalyzed isoxazole-azirine-isoxazole/oxazole isomerization, an approach that avoids the use of hydrazine or hydroxylamine hydrochloride required for traditional chalcone-cyclization routes to 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles . The Fe(II)-catalyzed route yields isoxazole-4-carboxylic esters and amides in good yields without the hazardous reagent handling and purification challenges associated with hydrazine-based protocols [1]. This catalytic isomerization strategy offers a distinct procurement and scale-up advantage for laboratories seeking to avoid toxic and regulated hydrazine intermediates.

Synthetic methodology Process chemistry Fe(II) catalysis

Analgesic Activity vs. Tramadol

While direct bioactivity data for 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid itself are not reported, class-level inference from its direct amide derivatives demonstrates that the methoxy-substituted 3-arylisoxazole-4-carboxamide scaffold confers superior analgesic activity. The derivative B2, bearing a methoxy (OCH₃) group on the aromatic ring, exhibited higher analgesic activity compared to tramadol (standard centrally acting analgesic) in both acetic acid-induced writhing assay and hot plate assay at a dose of 6 mg/kg in mice [1]. Binding energy analysis against COX-1 (3N8X), COX-2 (1PXX), and human capsaicin receptor (HCR, 3J9J) yielded values in the range of -7.5 to -9.7 kcal/mol, indicating strong target engagement [2].

Antinociceptive activity Analgesic Pain management

Broad-Spectrum Pharmacological Activity

A 2025 study on 5-methylisoxazole-4-carboxylic acid derivatives demonstrated that molecules 2, 12, and 14 exhibited superior antioxidant activity compared to the standard ascorbic acid, with molecule 14 showing the highest scavenging activity. In antimicrobial studies, various compounds elicited potent inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus. The anticancer activity evaluation revealed that most compounds reduced cell viability in the MCF-7 breast cancer cell line, with IC₅₀ values generally below 200 μg/mL, except for molecules 2, 11, and 13 [1]. The compounds also showed favorable drug-likeness with high GI absorption, ideal lipophilicity, and minimal inhibition of critical CYP enzymes, supporting their potential as drug development candidates [2].

Antimicrobial Antioxidant Anticancer

PTP1B Selectivity Over TCPTP

Structure-activity relationship (SAR) studies guided by X-ray crystallography on an isoxazole carboxylic acid-based scaffold identified PTP1B inhibitors with >20-fold selectivity over the highly homologous T-cell PTPase (TCPTP). Inhibitor 7 demonstrated good cellular activity against PTP1B in COS 7 cells [1]. While this specific inhibitor series is not derived from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the shared isoxazole carboxylic acid pharmacophore validates the scaffold's capacity to achieve high target selectivity—a critical differentiation factor for therapeutic development in type 2 diabetes and obesity where TCPTP selectivity is essential to avoid immunosuppressive side effects [2].

PTP1B inhibition Type 2 diabetes Obesity

Non-Ulcerogenic Anti-Inflammatory Activity

A series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives—sharing the identical 3-(4-methoxyphenyl)isoxazole core with the target compound—were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The synthesized compounds showed statistically significant activity when compared to the control, indomethacin [1]. Quantitative structure-activity relationship (QSAR) studies demonstrated a close correlation between observed and predicted anti-inflammatory activity (Log % inhibition). Critically, the synthesized compounds were found to be non-ulcerogenic compared to aspirin, a standard NSAID associated with significant gastrointestinal toxicity [2].

Anti-inflammatory QSAR Non-ulcerogenic

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Application Scenarios


Non-Opioid Analgesic Lead Synthesis

The target compound serves as an optimal carboxylic acid building block for generating isoxazole-4-carboxamide analgesics. Class-level evidence demonstrates that methoxy-substituted derivatives (compound B2) achieve superior analgesic activity compared to tramadol in both writhing and hot plate assays at 6 mg/kg in mice, operating via a non-opioid receptor pathway as confirmed by naloxone insensitivity [1]. The defined 42.52° dihedral angle ensures reproducible steric environment for amide coupling, while the coplanar carboxylic acid group (5.3° dihedral angle) enables predictable reactivity with diverse aromatic amines [2].

Non-Ulcerogenic NSAID Development

The 3-(4-methoxyphenyl)isoxazole core provides a validated starting point for anti-inflammatory drug discovery programs seeking to avoid gastrointestinal toxicity. Derivatives of this scaffold demonstrated statistically significant anti-inflammatory activity in carrageenan-induced rat paw edema models while remaining non-ulcerogenic compared to aspirin [1]. The QSAR model developed for this series enables rational design of optimized analogs, with the carboxylic acid functionality offering a convenient handle for further derivatization or prodrug strategies [2].

Multi-Target Drug Discovery Screening

The 5-methylisoxazole-4-carboxylic acid scaffold has been validated as a versatile core for generating derivatives with broad-spectrum biological activities. Amide derivatives synthesized from this core demonstrated superior antioxidant activity compared to ascorbic acid, potent inhibition of Pseudomonas aeruginosa and Staphylococcus aureus, and reduced MCF-7 breast cancer cell viability with IC₅₀ values generally below 200 μg/mL [1]. The favorable in silico drug-likeness profile—including high GI absorption, ideal lipophilicity, and minimal CYP inhibition—supports procurement for high-throughput screening and hit-to-lead optimization campaigns [2].

Conformational Analysis Reference Standard

The fully characterized single-crystal X-ray structure of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid—with precisely quantified dihedral angles of 42.52° (benzene-isoxazole) and 5.3° (carboxylic acid-isoxazole)—establishes this compound as a valuable reference standard for crystallographic studies and computational conformational modeling [1]. The defined hydrogen-bonding network via inversion dimers (R₂²(8) loops) provides a benchmark for understanding solid-state packing interactions in isoxazole carboxylic acid derivatives, essential for crystal engineering and formulation development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.